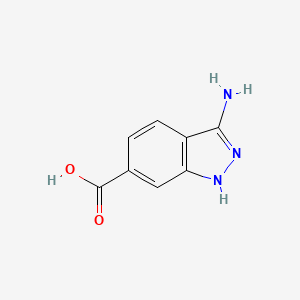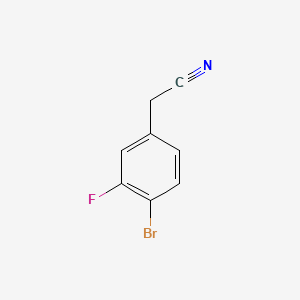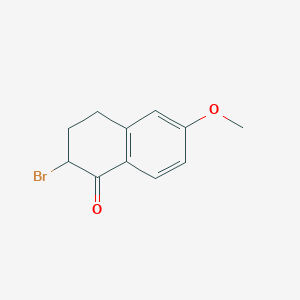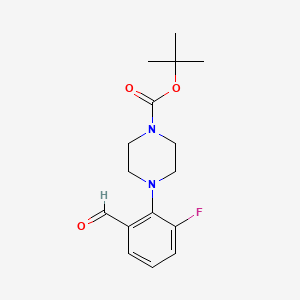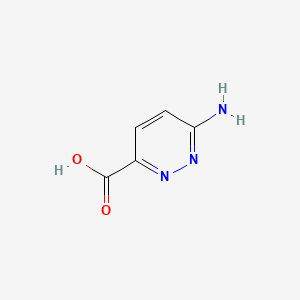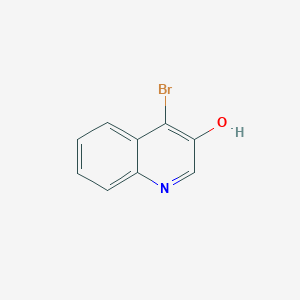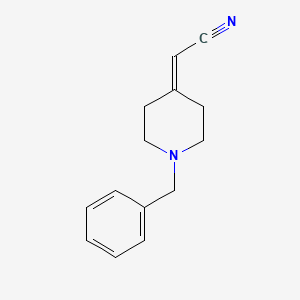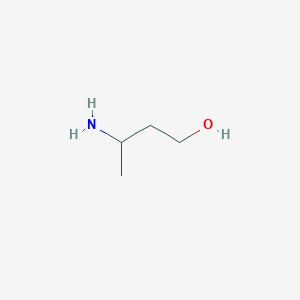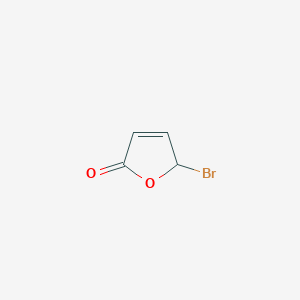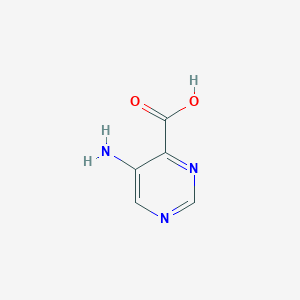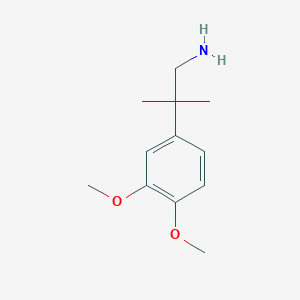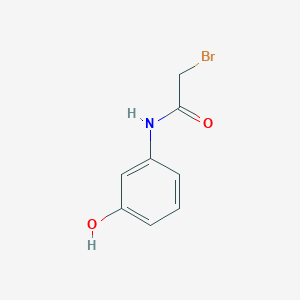
2-溴-N-(3-羟基苯基)乙酰胺
描述
2-Bromo-N-(3-hydroxyphenyl)acetamide is a compound that is structurally related to various acetamide derivatives, which have been the subject of numerous studies due to their interesting chemical properties and potential applications in medicinal chemistry. Although the specific compound is not directly mentioned in the provided papers, insights can be drawn from closely related compounds and their synthesis, molecular structure, chemical reactions, and physical and chemical properties.
Synthesis Analysis
The synthesis of acetamide derivatives often involves acetylation reactions, as seen in the synthesis of 2-hydroxy-N-methyl-N-phenyl-acetamide, where N-methylaniline is acetylated with chloracetyl chloride . Similarly, N-(2-hydroxyphenyl)acetamide derivatives are synthesized through reactions with chlorotrimethylsilane and methyl(organyl)dichlorosilanes, leading to various silylated derivatives and silaheterocyclic compounds . These methods could potentially be adapted for the synthesis of 2-bromo-N-(3-hydroxyphenyl)acetamide by incorporating a bromine source in the reaction scheme.
Molecular Structure Analysis
The molecular structure of acetamide derivatives is characterized by the presence of an acetamide group, which can influence the overall conformation and intermolecular interactions of the molecule. For instance, in 2-(4-bromophenyl)-N-(2-methoxyphenyl)acetamide, the dihedral angle between the benzene rings and the acetamide unit is a key structural feature . The presence of substituents on the phenyl ring, such as bromine or hydroxyl groups, can also affect the molecular geometry and the dihedral angles within the molecule.
Chemical Reactions Analysis
Acetamide derivatives undergo various chemical reactions, including silylation, hydrolysis, and addition reactions. For example, silylated derivatives of N-(2-hydroxyphenyl)acetamide can be hydrolyzed to form silanols . N-Bromoacetamide participates in addition reactions with nitroalkenes, leading to brominated and acetamido-substituted products . These reactions highlight the reactivity of the acetamide moiety and its potential to engage in further chemical transformations.
Physical and Chemical Properties Analysis
The physical and chemical properties of acetamide derivatives are influenced by their molecular structure and the nature of their substituents. The presence of halogen atoms, such as bromine, can impact the compound's polarity, boiling point, and solubility. Intermolecular hydrogen bonding, as observed in various acetamide derivatives, contributes to the compound's melting point and its behavior in the solid state . The spectroscopic characterization, including IR and NMR, provides detailed information about the functional groups and the electronic environment within the molecule .
科学研究应用
抗疟药物合成中间体
2-溴-N-(3-羟基苯基)乙酰胺是抗疟药物完全天然合成中的重要中间体。Magadum & Yadav (2018)的研究专注于使用Novozym 435作为催化剂,对2-氨基酚的氨基进行单乙酰化,制备N-(2-羟基苯基)乙酰胺。这个过程对于生产用于抗疟治疗的化合物至关重要。
抗微生物特性
该化合物已参与合成具有抗微生物特性的各种衍生物。Fuloria等人(2014)合成了2-(4-溴-3-甲基苯氧基)乙酸酯等衍生物,并发现它们具有抗菌和抗真菌活性 [Fuloria, Fuloria, & Gupta (2014)]。
酶抑制研究
2-溴-N-(3-羟基苯基)乙酰胺还用于研究酶抑制。Colombo等人(1984)研究了其作为多巴胺β-羟化酶的底物和失活剂的作用,这是肾上腺素合成中的关键酶 [Colombo, Rajashekhar, Giedroc, & Villafranca (1984)]。
药理应用
该化合物在合成用于潜在药理应用的衍生物方面发挥作用。Rani等人(2016)合成了衍生物,评估了它们的细胞毒性、抗炎、镇痛和退热作用 [Rani, Pal, Hegde, & Hashim (2016)]。
用于合成应用的结构研究
Davis & Healy (2010)合成了该标题化合物,作为一个基于真菌天然产物生成组合库的项目的一部分。他们研究了其结晶和分子结构 [Davis & Healy (2010)]。
代谢研究
该化合物用于研究相关化合物的代谢。Kanamori等人(2002)研究了相关化合物的体内代谢,鉴定了各种代谢物 [Kanamori, Inoue, Iwata, Ohmae, & Kishi (2002)]。
振动光谱和电子性质
Viana等人(2017)对类似对乙酰氨基酚的结构,包括2-溴-N-(2-羟基-5-甲基苯基)-2-甲基丙酰胺的电子性质和振动模式耦合进行了实验和量子化学研究 [Viana, Quintero, Viana, & Moreno-Fuquen (2017)]。
硅化衍生物的合成
该化合物用于合成硅化衍生物。Nikonov等人(2016)通过N-(2-羟基苯基)乙酰胺与氯三甲基硅烷反应合成了N-(2-(三甲基硅氧基)苯基)乙酰胺,并研究了其结构 [Nikonov, Sterkhova, Lazarev, Albanov, & Lazareva (2016)]。
属性
IUPAC Name |
2-bromo-N-(3-hydroxyphenyl)acetamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H8BrNO2/c9-5-8(12)10-6-2-1-3-7(11)4-6/h1-4,11H,5H2,(H,10,12) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GLFLQHRNECEYSQ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)O)NC(=O)CBr | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H8BrNO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70509292 | |
| Record name | 2-Bromo-N-(3-hydroxyphenyl)acetamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70509292 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
230.06 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-bromo-N-(3-hydroxyphenyl)acetamide | |
CAS RN |
29378-70-9 | |
| Record name | 2-Bromo-N-(3-hydroxyphenyl)acetamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70509292 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details






Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

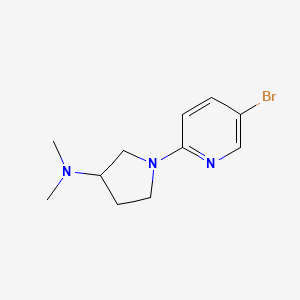
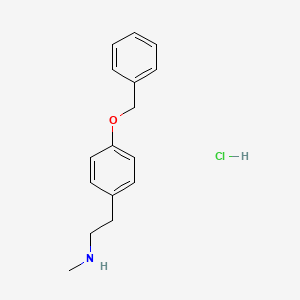
![1H-Benzo[D][1,2,3]triazole-5-carbaldehyde](/img/structure/B1281155.png)
